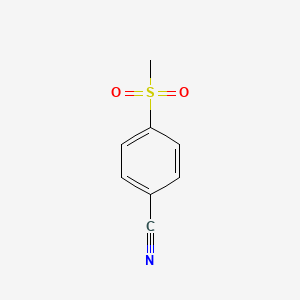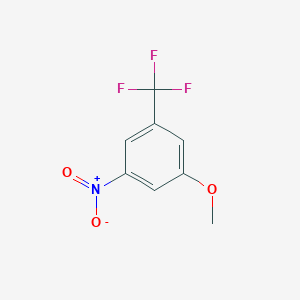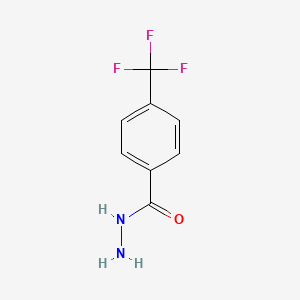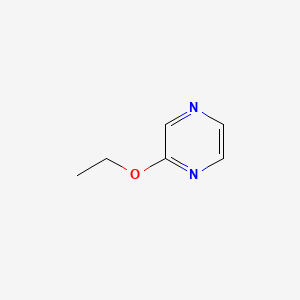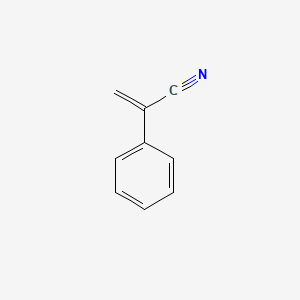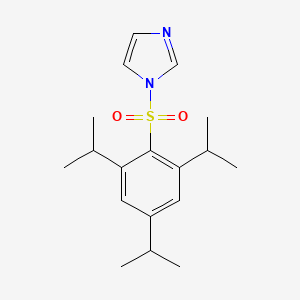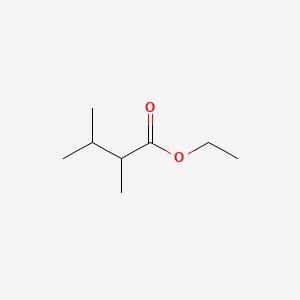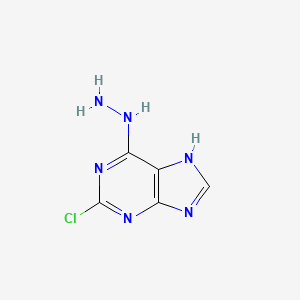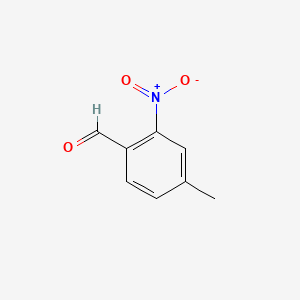
4-Methyl-2-nitrobenzaldehyde
Descripción general
Descripción
4-Methyl-2-nitrobenzaldehyde is a chemical compound that is a derivative of benzaldehyde with a nitro group and a methyl group as substituents on the benzene ring. It is related to other nitro-substituted benzaldehydes, which are known to participate in various organic reactions, including cycloadditions and nucleophilic substitutions.
Synthesis Analysis
The synthesis of nitro-substituted benzaldehydes, including 4-methyl-2-nitrobenzaldehyde, can be achieved through different synthetic routes. One such method involves the palladium-catalyzed chelation-assisted C–H nitration of substituted benzaldoximes, with O-methyl aldoxime serving as a removable directing group . This regiospecific synthesis allows for the introduction of the nitro group at the ortho position relative to the formyl group. Another approach for synthesizing nitrobenzaldehydes is the Pudovik reaction, which has been used to create phosphorylated derivatives of 4-nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of derivatives of 4-nitrobenzaldehyde has been characterized using various spectroscopic techniques. For instance, the crystal structure of a phosphorylated derivative of 4-nitrobenzaldehyde was determined by single crystal X-ray diffraction, which revealed the formation of dimers via N–H···O contacts with phosphoryl oxygen . These structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
4-Methyl-2-nitrobenzaldehyde and its related compounds participate in a variety of chemical reactions. For example, 4-nitrobenzaldehyde has been shown to behave differently in multi-component cascade reactions, leading to a mixture of endo- and exo'-cycloadducts . These reactions are solvent- and temperature-dependent, offering a high degree of regio-, stereo-, and chemoselectivity. Additionally, retro-1,3-dipolar cycloadditions have been conducted to generate syn-dipoles that can be stereomutated into anti-dipoles, which then recycloadd with dipolarophiles . Furthermore, p-nitrobenzaldehyde has been reported to undergo nucleophilic substitution with active methylene compounds, resulting in p-substituted nitrobenzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methyl-2-nitrobenzaldehyde are influenced by the presence of the nitro and methyl groups on the benzene ring. These substituents affect the compound's reactivity, boiling point, melting point, and solubility. The nitro group is an electron-withdrawing group that can increase the electrophilic character of the benzaldehyde, making it more reactive towards nucleophiles. The methyl group, being electron-donating, can have a stabilizing effect on the compound. The specific physical properties of 4-methyl-2-nitrobenzaldehyde are not detailed in the provided papers, but these general trends in reactivity and properties can be inferred from the behavior of similar compounds .
Aplicaciones Científicas De Investigación
1. Potential Anti-trypanosomal Agents
- Research Context : Ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde thiosemicarbazone have been synthesized and characterized. Their potential as anti-trypanosomal drugs was investigated.
- Key Findings : Electrochemical studies indicated the formation of a nitro anion radical, a proposed intermediate in the mechanism of action of nitro-containing anti-trypanosomal drugs. The natural fluorescence of these compounds provides a way to monitor their concentration in biological systems.
- Source : (Rodrigues et al., 2008)
2. Bioconversion of Aromatic Compounds
- Research Context : The fungal strain Pleurotus ostreatus MTCC-1801 has been used for the selective bioconversion of aromatic methyl groups to aldehyde groups.
- Key Findings : This study demonstrated the bioconversion of various toluenes to their corresponding benzaldehydes, including 4-nitrobenzaldehyde, showing the potential of laccases in organic synthesis.
- Source : (Chaurasia et al., 2014)
3. Actinometer for Photochemical Studies
- Research Context : 2-Nitrobenzaldehyde has been evaluated as a chemical actinometer for solution and ice photochemistry.
- Key Findings : The study found that the photochemical properties of 2-nitrobenzaldehyde in solution and water ice are comparable, with minimal temperature dependence. This makes it a robust choice for studying photochemical reactions in various environments.
- Source : (Galbavy et al., 2010)
4. Synthesis of Indole-4-carboxaldehyde
- Research Context : A new method for synthesizing indole-4-carboxaldehyde has been reported, involving 2-methyl-3-nitrobenzaldehyde.
- Key Findings : This method highlights the versatility of nitrobenzaldehydes in synthesizing complex organic compounds like indole derivatives.
- Source : (Zhong-jun, 2004)
5. Degradation of Nitroaromatic Compounds
- Research Context : The degradation of nitroaromatic compounds, including 4-nitrobenzaldehyde, by the fungus Phanerochaete chrysosporium was studied.
- Key Findings : This study highlighted the capability of the fungus to degrade complex nitroaromatic compounds, which has implications for environmental remediation and biotransformation processes.
- Source : (Teramoto et al., 2004)
Mecanismo De Acción
Target of Action
4-Methyl-2-nitrobenzaldehyde is an organic compound that primarily targets the formation of alkenes and oximes . It is involved in the Wittig reaction, a common method for the preparation of alkenes . It can also react with hydroxylamine to form oximes .
Mode of Action
The primary mechanism of action involves the nucleophilic addition of a ylide to the electrophilic carbonyl group of 4-Methyl-2-nitrobenzaldehyde, forming a 4-membered ring intermediate. This intermediate then undergoes a bond rearrangement leading directly to the products: an alkene and a triphenylphosphine oxide . In the formation of oximes, the nitrogen acts as the nucleophile, reacting with the carbonyl group of the compound .
Biochemical Pathways
The compound is involved in the Wittig reaction pathway, which allows for the formation of alkenes . It also participates in the formation of oximes, a process that involves the reaction of aldehydes and ketones with hydroxylamine .
Result of Action
The result of the action of 4-Methyl-2-nitrobenzaldehyde is the formation of alkenes through the Wittig reaction and the formation of oximes when reacted with hydroxylamine . These reactions are essentially irreversible, leading to stable end products.
Action Environment
The action of 4-Methyl-2-nitrobenzaldehyde can be influenced by various environmental factors. For instance, the Wittig reaction is sensitive to the pH of the environment, and the formation of oximes is catalyzed by acid . The compound’s stability and efficacy can also be affected by temperature and the presence of other reactive substances.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
4-methyl-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYADQPZUDULNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343546 | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-nitrobenzaldehyde | |
CAS RN |
20357-22-6 | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


